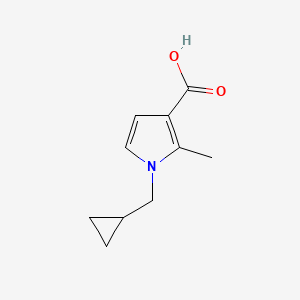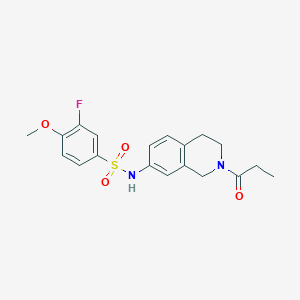
N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAT is a thioacetamide derivative with a molecular formula of C17H14ClN3OS2 and a molecular weight of 389.91 g/mol. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound's derivatives have been explored for their antitumor properties. Research by Yurttaş, Tay, and Demirayak (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar chemical structure, highlighted considerable anticancer activity against several cancer cell lines. This suggests that modifications of the core structure, akin to N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, could be promising for developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Compounds structurally related to N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial efficacy. Desai et al. (2008) synthesized and assessed various acetamide derivatives for activity against gram-positive and gram-negative bacteria, demonstrating moderate to good antibacterial properties. This research indicates the potential of such compounds, including N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Inhibition of Fatty Acid Synthesis
The broader class of chloroacetamides, to which N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide belongs, has been investigated for their ability to inhibit fatty acid synthesis in certain algae species. This application has implications for herbicidal activity and the study of fatty acid biosynthesis pathways in plants and algae (Weisshaar & Böger, 1989).
Optoelectronic Properties
Research into the optoelectronic properties of related compounds, such as thiazole-based polythiophenes synthesized from similar acetamide derivatives, has shown potential applications in materials science, particularly in the development of conducting polymers for electronic devices. Camurlu and Guven (2015) explored the electrochemical polymerization and optoelectronic characteristics of thiazole-containing monomers, which could be relevant for the derivatives of N-(3-chlorophenyl)-2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide in creating materials with specific electronic properties (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-12-3-1-4-13(9-12)19-15(21)11-23-16-18-6-7-20(16)10-14-5-2-8-22-14/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCBNWVSJSQZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

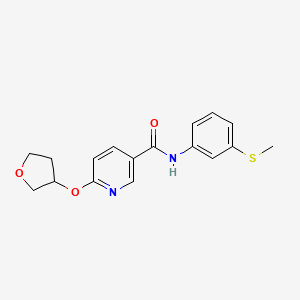
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2465017.png)

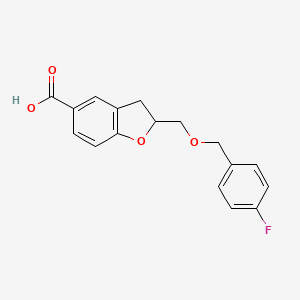
![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2465020.png)
![6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2465022.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2465026.png)
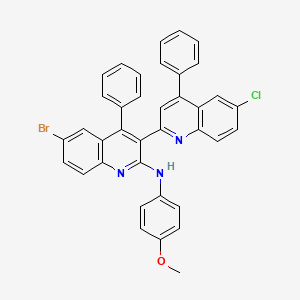
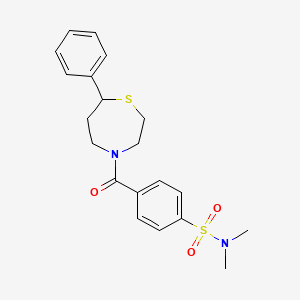
![(11bS)-N-(2-Benzoyl-4-chlorophenyl)-3,5-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2465031.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)

